4-(1,2,4-Oxadiazol-3-yl)aniline
Overview
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,4-Oxadiazol-3-yl)aniline” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
Scientific Research Applications
Application 1: Drug Discovery
- Summary of Application: The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities. It is a perfect framework for novel drug development .
- Methods of Application: An extensive research exploring various substituted heterocyclic compounds with sulfonamide moiety indicated that 1,2,4-oxadiazol-5-yl-benzene sulfonamides were able to demonstrate extremely high biological activity and selectivity .
- Results or Outcomes: The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Application 2: Antiviral Activity
- Summary of Application: A series of 1,2,4-oxadiazole derivatives possess antiviral activity against Zika virus (ZIKV) infection .
- Methods of Application: Phenotypic screening was used to identify a series of 1,2,4-oxadiazole derivatives that possess antiviral activity against ZIKV infection. Subsequently, 28 new derivatives were designed, synthesized, and evaluated .
- Results or Outcomes: A novel lead compound, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), was found to have potent antiviral activity against ZIKV and other medically important flaviviruses, including dengue, Japanese encephalitis and classical swine fever viruses .
Application 3: Anti-Infective Agents
- Summary of Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application: Research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents, exploring their potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
- Results or Outcomes: The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Application 4: Anticancer Agents
- Summary of Application: A unique series of oxadiazoles were synthesized and evaluated as promising anticancer agents .
- Methods of Application: The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results or Outcomes: The synthesized compounds were screened for anticancer activity. The most active compounds were found to be less toxic, determined by MTT assay method with normal cell line (L292) .
Application 5: Anti-Inflammatory Agents
- Summary of Application: Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anti-inflammatory .
- Methods of Application: The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agent .
- Results or Outcomes: Oxadiazoles have been recognized as prime molecular targets for drug discovery and thus more up thrust is now placed on molecules for drug designing .
Application 6: Antioxidant Properties
- Summary of Application: Oxadiazoles have been found to possess antioxidant properties .
- Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes: Oxadiazoles have been recognized as prime molecular targets for drug discovery and thus more up thrust is now placed on molecules for drug designing .
Future Directions
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)aniline | |
CAS RN |
59908-70-2 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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